N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide
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Overview
Description
N’-(2H-1,3-benzodioxol-5-yl)-N-({[2,3’-bifuran]-5-yl}methyl)ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-({[2,3’-bifuran]-5-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Bifuran Moiety: The bifuran structure can be synthesized via the oxidative coupling of furan derivatives using oxidizing agents such as ferric chloride.
Coupling of Benzodioxole and Bifuran: The final step involves the coupling of the benzodioxole and bifuran moieties through an ethanediamide linker. This can be done using amide bond formation reactions, typically employing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-({[2,3’-bifuran]-5-yl}methyl)ethanediamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions of the benzodioxole and bifuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N’-(2H-1,3-benzodioxol-5-yl)-N-({[2,3’-bifuran]-5-yl}methyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-({[2,3’-bifuran]-5-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole and bifuran rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The ethanediamide linker may also facilitate hydrogen bonding with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
- 2,5-bis(1,3-benzodioxol-4-ylmethylene)cyclopentanone
Uniqueness
N’-(2H-1,3-benzodioxol-5-yl)-N-({[2,3’-bifuran]-5-yl}methyl)ethanediamide is unique due to the combination of benzodioxole and bifuran moieties linked by an ethanediamide group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c21-17(18(22)20-12-1-3-15-16(7-12)25-10-24-15)19-8-13-2-4-14(26-13)11-5-6-23-9-11/h1-7,9H,8,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKYJQMKKSDISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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